molecular formula C14H10ClNO3S B14584041 2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one CAS No. 61588-45-2

2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one

Cat. No.: B14584041
CAS No.: 61588-45-2
M. Wt: 307.8 g/mol
InChI Key: BNXUSIVJQINIGH-UHFFFAOYSA-N
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Description

2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one typically involves the chlorination of 8-(methoxymethoxy)-3H-phenothiazin-3-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivative.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenothiazine derivatives.

    Substitution: Various substituted phenothiazine compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex phenothiazine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-methoxyquinoline
  • 2-Chloro-6-methoxyquinoline
  • 2-Chloro-8-methylquinoline

Uniqueness

2-Chloro-8-(methoxymethoxy)-3H-phenothiazin-3-one stands out due to its unique combination of a phenothiazine core with a methoxymethoxy substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61588-45-2

Molecular Formula

C14H10ClNO3S

Molecular Weight

307.8 g/mol

IUPAC Name

2-chloro-8-(methoxymethoxy)phenothiazin-3-one

InChI

InChI=1S/C14H10ClNO3S/c1-18-7-19-8-2-3-13-10(4-8)16-11-5-9(15)12(17)6-14(11)20-13/h2-6H,7H2,1H3

InChI Key

BNXUSIVJQINIGH-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1)SC3=CC(=O)C(=CC3=N2)Cl

Origin of Product

United States

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